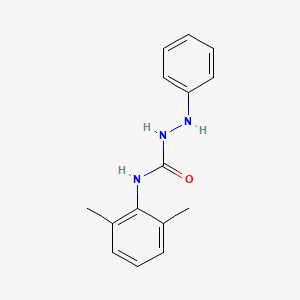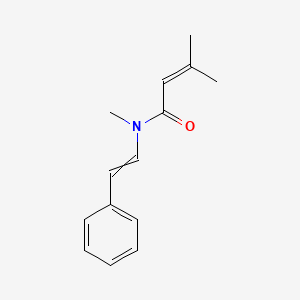![molecular formula C21H34O3 B12550582 1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 142078-72-6](/img/structure/B12550582.png)
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties, making them useful in various industrial applications. The structure of this compound includes a nonylphenol group attached to a propan-2-ol backbone, with an additional prop-2-en-1-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of nonylphenol with epichlorohydrin, followed by the addition of allyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of Nonylphenol with Epichlorohydrin: Nonylphenol reacts with epichlorohydrin in the presence of a base to form an intermediate glycidyl ether.
Addition of Allyl Alcohol: The intermediate glycidyl ether is then reacted with allyl alcohol to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol primarily involves its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where emulsification and dispersion are required. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to changes in membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol Ethoxylates: Similar in structure but with varying lengths of ethoxylate chains.
Alkylphenol Ethoxylates: Compounds with different alkyl groups attached to the phenol ring.
Uniqueness
1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to the presence of both nonylphenol and allyl groups, which confer distinct surfactant properties. The combination of these groups allows for specific interactions with both hydrophobic and hydrophilic substances, making it versatile in various applications.
Propriétés
Numéro CAS |
142078-72-6 |
|---|---|
Formule moléculaire |
C21H34O3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-(4-nonylphenoxy)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C21H34O3/c1-3-5-6-7-8-9-10-11-19-12-14-21(15-13-19)24-18-20(22)17-23-16-4-2/h4,12-15,20,22H,2-3,5-11,16-18H2,1H3 |
Clé InChI |
USMRPECRDQNGIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OCC(COCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)
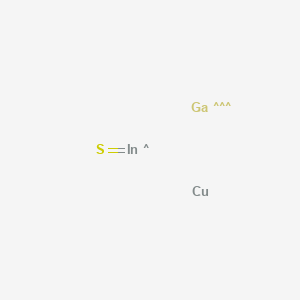

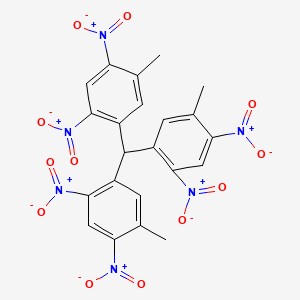
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
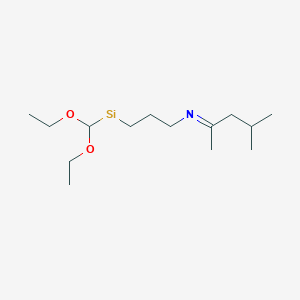
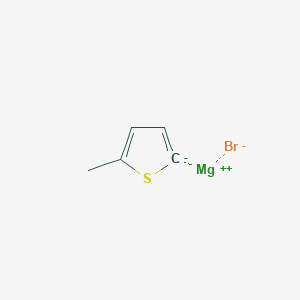
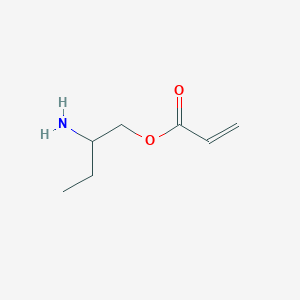
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
